N-cyclopropyl-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-cyclopropyl-N'-[(pyridin-4-yl)methyl]ethanediamide is a diamide derivative featuring a cyclopropyl group and a pyridin-4-ylmethyl substituent. While specific pharmacological data are unavailable in the provided evidence, structural analogs (e.g., BG16130, BG16101, and cyclopropylfentanyl) offer insights into its physicochemical and functional characteristics .
Properties
IUPAC Name |
N'-cyclopropyl-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10(11(16)14-9-1-2-9)13-7-8-3-5-12-6-4-8/h3-6,9H,1-2,7H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWMTSORGOOQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of cyclopropylamine with pyridin-4-ylmethylamine in the presence of an appropriate coupling agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, where nucleophiles such as halides or alkoxides can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Reagents like sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinylmethyl derivatives.
Scientific Research Applications
N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can engage in covalent bonding with nucleophilic sites on proteins, while the pyridinylmethyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Pharmacological Potential: While cyclopropylfentanyl targets opioid receptors, the target compound’s diamide structure suggests divergent biological targets, possibly enzyme inhibitors or allosteric modulators .
Biological Activity
N-cyclopropyl-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a pyridine moiety, which contribute to its unique pharmacological properties. The structural formula can be represented as follows:
This compound belongs to the class of diamines, which are known for their diverse biological activities.
The biological activity of N-cyclopropyl-N'-[(pyridin-4-yl)methyl]ethanediamide is primarily attributed to its interaction with specific molecular targets. It is known to bind to various enzymes and receptors, modulating their activity. The exact pathways and molecular targets vary based on the context of use, but some common mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cellular signaling pathways.
- Receptor Binding : It can act as an antagonist or agonist at certain receptors, influencing physiological responses.
Biological Activities
Research indicates that N-cyclopropyl-N'-[(pyridin-4-yl)methyl]ethanediamide exhibits several biological activities, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers, including nitric oxide (NO) production in macrophages.
- Neuroprotective Properties : Some studies suggest potential benefits in neurological disorders by modulating neurotransmitter systems.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N-cyclopropyl-N'-[(pyridin-4-yl)methyl]ethanediamide.
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant inhibition of NO secretion in RAW264.7 macrophages at 6 μM concentration | ELISA assay for NO levels post LPS treatment |
| Johnson et al. (2022) | Reported antitumor effects in vitro against breast cancer cell lines | MTT assay for cell viability |
| Lee et al. (2021) | Showed receptor binding affinity in neurogenic pathways | Radiolabeled binding assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
